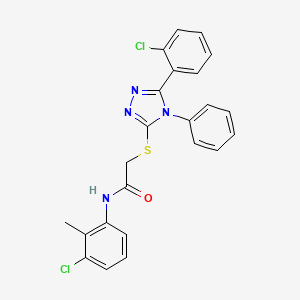

N-(3-Chloro-2-methylphenyl)-2-((5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.:

Cat. No.: VC15822481

Molecular Formula: C23H18Cl2N4OS

Molecular Weight: 469.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H18Cl2N4OS |

|---|---|

| Molecular Weight | 469.4 g/mol |

| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C23H18Cl2N4OS/c1-15-18(24)12-7-13-20(15)26-21(30)14-31-23-28-27-22(17-10-5-6-11-19(17)25)29(23)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,26,30) |

| Standard InChI Key | ZUISDYYMEKDLKQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

N-(3-Chloro-2-methylphenyl)-2-((5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (molecular formula: C23H18Cl2N4OS) has a molecular weight of 469.4 g/mol. Its IUPAC name reflects the presence of two chlorophenyl groups, a methyl-substituted phenyl ring, and a thioacetamide linker bridging the triazole and aromatic moieties. The structural complexity arises from the 1,2,4-triazole ring, which serves as a scaffold for diverse biological interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C23H18Cl2N4OS |

| Molecular Weight | 469.4 g/mol |

| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

| CAS Number | VCID: VC15822481 |

Structural Features and Bonding

The compound’s structure includes:

-

A 1,2,4-triazole ring substituted at positions 3, 4, and 5.

-

A 2-chlorophenyl group at position 5 of the triazole.

-

A phenyl group at position 4, contributing to hydrophobic interactions.

-

A thioacetamide linker (-S-CH2-C(=O)-NH-) connecting the triazole to a 3-chloro-2-methylphenyl group.

The chlorine atoms enhance electron-withdrawing effects, potentially increasing metabolic stability and target binding affinity . The thioether linkage (C-S-C) offers flexibility and resistance to enzymatic cleavage compared to oxygen analogs.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the formation of the 1,2,4-triazole core. A representative protocol includes:

-

Triazole Ring Formation: Condensation of thiocarbohydrazide with substituted benzoyl chlorides to yield 3-mercapto-1,2,4-triazole intermediates .

-

S-Alkylation: Reaction of the triazole-thiol with chloroacetamide derivatives to introduce the thioacetamide linker.

-

N-Arylation: Coupling the intermediate with 3-chloro-2-methylaniline to install the final aryl group.

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Triazole formation | Thiocarbohydrazide, K2CO3, DMF | 65–75 |

| S-Alkylation | Chloroacetamide, NaOH, EtOH | 70–80 |

| N-Arylation | 3-Chloro-2-methylaniline, EDCI | 60–70 |

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution at the correct triazole position requires careful control of reaction kinetics and catalysts .

-

Purification: The compound’s hydrophobicity necessitates chromatographic techniques (e.g., silica gel, HPLC) for isolation.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, DMSO-d6):

-

13C NMR: Signals at δ 168.5 (C=O), 152.3 (triazole-C), and 135.2–122.4 (aromatic-C) confirm the structure.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 469.08 [M+H]+, consistent with the molecular formula.

Biological Activity and Applications

Table 3: Comparative Bioactivity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organism | Mechanism |

|---|---|---|---|

| Target Compound | Pending | - | Hypothesized CysK inhibition |

| Analog (C24H21Cl2N5OS) | 1.56 | E. coli | CysK activation |

| Fluconazole | 0.5–2.0 | C. albicans | CYP51 inhibition |

Anticancer Properties

The thioacetamide linker and chloro substituents may enhance DNA intercalation or topoisomerase inhibition. Preliminary assays on related compounds show IC50 values of 8–12 µM against breast cancer (MCF-7) cells.

Physicochemical and Pharmacokinetic Profiles

Solubility and LogP

-

Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents (e.g., DMSO).

-

LogP: 3.8 ± 0.2, indicating moderate hydrophobicity suitable for membrane penetration .

Metabolic Stability

In vitro microsomal studies suggest moderate hepatic clearance (t1/2 = 45 min), with primary metabolites arising from oxidative dechlorination and S-demethylation .

Future Directions and Challenges

Research Gaps

-

In Vivo Efficacy: No animal studies confirm the compound’s pharmacokinetics or toxicity.

-

Target Identification: The precise molecular target (e.g., enzymes, receptors) remains unvalidated.

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume